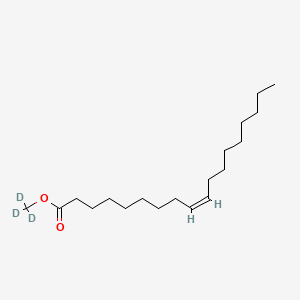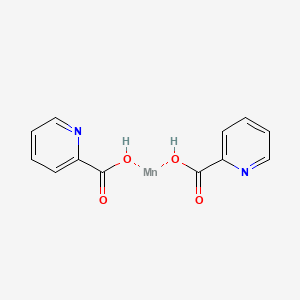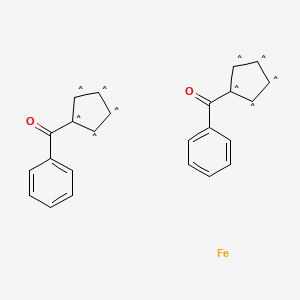
Ketone, cyclopentadienyl phenyl, iron deriv. (7CI); 1,1'-Dibenzoylferrocene; Dibenzoylferrocene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Dibenzoylferrocene is an organometallic compound with the molecular formula C24H18FeO2 and a molecular weight of 394.244 g/mol . It is a derivative of ferrocene, where two benzoyl groups are attached to the cyclopentadienyl rings. This compound is known for its stability and unique chemical properties, making it a subject of interest in various fields of research.
Preparation Methods
1,1’-Dibenzoylferrocene can be synthesized through several methods. One common synthetic route involves the Friedel-Crafts acylation of ferrocene using benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction typically proceeds as follows:
Ferrocene+2Benzoyl ChlorideAlCl31,1’-Dibenzoylferrocene+2HCl
The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. The product is then purified through recrystallization or column chromatography.
Industrial production methods for 1,1’-Dibenzoylferrocene are similar but often involve larger-scale equipment and more stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1,1’-Dibenzoylferrocene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form ferricenium ions, which are useful in electrochemical studies.
Reduction: Reduction reactions can convert it back to ferrocene or other derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzoyl groups or the cyclopentadienyl rings.
Common reagents used in these reactions include oxidizing agents like silver hexafluoroantimonate (Ag[SbF6]) and reducing agents such as lithium aluminum hydride (LiAlH4). The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
1,1’-Dibenzoylferrocene has several scientific research applications:
Biology: Its derivatives are studied for potential biological activities, including anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems due to its stability and ability to undergo controlled reactions.
Industry: It is used in the development of new materials with unique electronic and magnetic properties.
Mechanism of Action
The mechanism of action of 1,1’-Dibenzoylferrocene involves its ability to undergo redox reactions, which can alter its electronic structure and reactivity. The compound can interact with various molecular targets, including enzymes and receptors, through its benzoyl groups and iron center. These interactions can modulate biological pathways and lead to specific effects, such as inhibition of cell proliferation in cancer cells.
Comparison with Similar Compounds
1,1’-Dibenzoylferrocene is unique compared to other ferrocene derivatives due to the presence of two benzoyl groups. Similar compounds include:
1,1’-Diacetylferrocene: Contains acetyl groups instead of benzoyl groups, leading to different reactivity and applications.
Benzoylferrocene: Contains a single benzoyl group, making it less sterically hindered and more reactive in certain reactions.
1,1’-Dimethylferrocene: Contains methyl groups, which significantly alter its electronic properties and reactivity.
These compounds highlight the versatility of ferrocene derivatives and their potential for various applications.
Properties
Molecular Formula |
C24H18FeO2 |
|---|---|
Molecular Weight |
394.2 g/mol |
InChI |
InChI=1S/2C12H9O.Fe/c2*13-12(11-8-4-5-9-11)10-6-2-1-3-7-10;/h2*1-9H; |
InChI Key |
HAAYOEOQZIDZLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)[C]2[CH][CH][CH][CH]2.C1=CC=C(C=C1)C(=O)[C]2[CH][CH][CH][CH]2.[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(2R)-3-[hydroxy-[2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethoxy]phosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13827174.png)
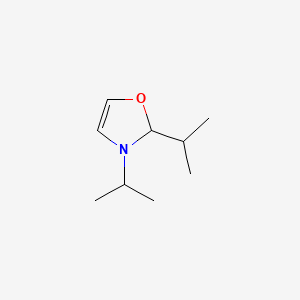
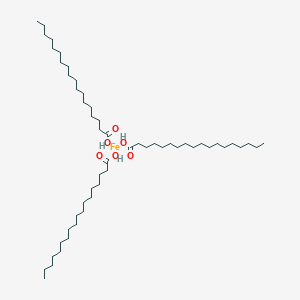
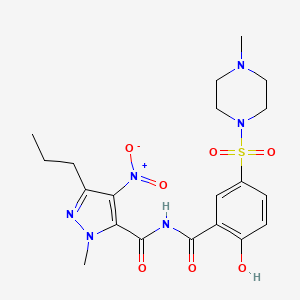
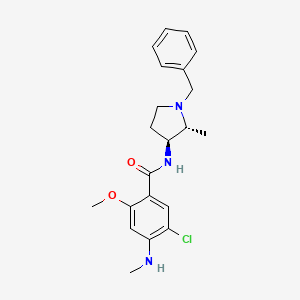

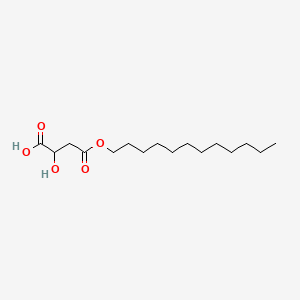
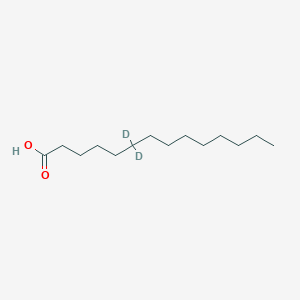
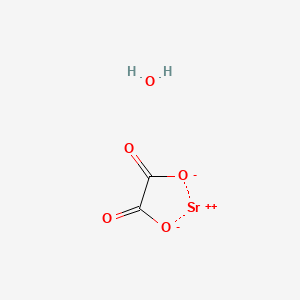
![[(1R,2S,3R,4R,5S,6R)-2,3,5-trihydroxy-4,6-diphosphonooxy-3-tritiocyclohexyl] dihydrogen phosphate](/img/structure/B13827227.png)

